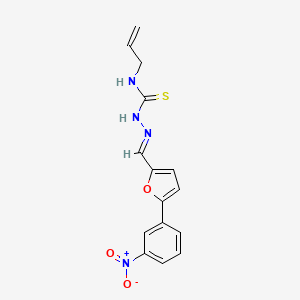
1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields such as medicinal chemistry, drug discovery, and cancer research. This compound is also known as PTUN and has a molecular formula of C26H23N5OS.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
The compound has been involved in studies focusing on the synthesis of novel pyridine, naphthyridine derivatives, and their potential applications. For instance, Abdelrazek et al. (2010) described the synthesis of novel derivatives through reactions that could be potentially useful in developing new materials or pharmaceuticals (Abdelrazek, Kassab, Metwally, & Sobhy, 2010).
Biological Activity
Studies on the structure-activity relationships of similar compounds have been carried out to understand their potential as kinase inhibitors. For example, Regan et al. (2003) explored the activity of a compound structurally related to our compound of interest, focusing on its potential to inhibit p38alpha MAP kinase, which is relevant for treating autoimmune diseases (Regan et al., 2003).
Material Science Applications
The compound and its derivatives have been investigated for their potential in material science, particularly in the creation of emissive materials for opto-electronic applications. Ramkumar and Kannan (2015) synthesized novel heterocyclic compounds showing promising applications in opto-electronics due to their unique optical properties (Ramkumar & Kannan, 2015).
Pharmacological Potential
The pharmacological potential of these compounds is also a significant area of research. For instance, the biological evaluation of Schiff base ligands and their complexes, as studied by Yu et al. (2017), demonstrates the diverse applications of these compounds, including their interaction with DNA/proteins and cytotoxicity studies, indicating their potential use in medicinal chemistry (Yu et al., 2017).
Chemical Sensing
Compounds with similar structures have been applied in the development of chemosensors for detecting metal ions. Gosavi-Mirkute et al. (2017) synthesized and characterized compounds for their molecular recognition abilities toward transition metal ions, demonstrating the utility of these compounds in chemical sensing applications (Gosavi-Mirkute et al., 2017).
Eigenschaften
IUPAC Name |
1-(naphthalen-1-ylmethyl)-3-(2-pyrazol-1-yl-2-thiophen-2-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4OS/c26-21(22-14-17-8-3-7-16-6-1-2-9-18(16)17)23-15-19(20-10-4-13-27-20)25-12-5-11-24-25/h1-13,19H,14-15H2,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUTGWKOGAMNGGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CNC(=O)NCC(C3=CC=CS3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-fluoro-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2865859.png)
![2,2-Dioxo-2lambda6-thia-1-azabicyclo[2.1.1]hexane-4-carbonitrile](/img/structure/B2865861.png)
![2-Benzylsulfanyl-4-cyclohex-3-enyl-6,7-dihydro-5H-[1]pyrindine-3-carbonitrile](/img/structure/B2865862.png)
![3-[[1-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)piperidin-4-yl]methyl]-2-methylquinazolin-4-one](/img/structure/B2865867.png)
![5-[2-(Methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-ylhydrosulfide](/img/structure/B2865868.png)
![5-methoxy-2-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl thiophene-2-carboxylate](/img/structure/B2865871.png)
![2-(3-(3-chloro-4-methylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2865874.png)
![1-[4-(Thiophene-3-carbonyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2865875.png)

![Spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclohexane]-6-ol](/img/structure/B2865877.png)


